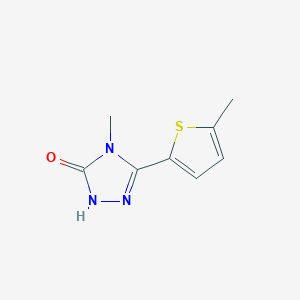
4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, commonly known as MTT, is a heterocyclic compound that has been widely used in scientific research. MTT is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Studies have demonstrated the effectiveness of triazole derivatives, including compounds structurally similar to 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in inhibiting corrosion of mild steel in acidic media. These compounds exhibit high inhibition efficiency, attributed to their adsorption on the metal surface following Langmuir's adsorption isotherm. This phenomenon was observed in both hydrochloric and sulfuric acid environments, with efficiency reaching up to 99% in specific conditions (Lagrenée et al., 2002), (Bentiss et al., 2007).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research on the synthesis of new 1,2,4-triazole derivatives, including the investigation of antimicrobial properties, has shown that certain compounds possess significant activity against various microorganisms. This underscores the potential of 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives for developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Modeling and Chemical Interaction Studies
Molecular-Level Understanding of Corrosion Inhibition : Through quantum chemical calculations, the correlation between molecular structure and inhibition efficiency of compounds containing the methylthiophenyl moiety has been explored. These studies provide insights into how the electronic and structural characteristics of these compounds contribute to their high inhibition efficiency, offering a theoretical basis for the design of more effective corrosion inhibitors (Gece & Bilgiç, 2012).
Synthesis and Identification Against COVID-19 : A study focusing on the synthesis of novel thiadiazole and triazole hybrids demonstrated potential antiviral activity against COVID-19 by inhibiting the main coronavirus protease. This research highlights the significance of triazole derivatives in the development of new therapeutic agents against emerging infectious diseases (Rashdan et al., 2021).
properties
IUPAC Name |
4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-9-10-8(12)11(7)2/h3-4H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPIPGKWXZOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NNC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

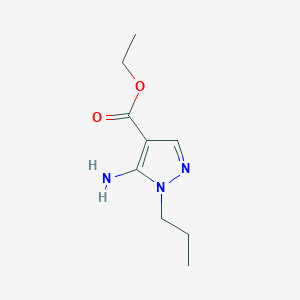
![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2779347.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)
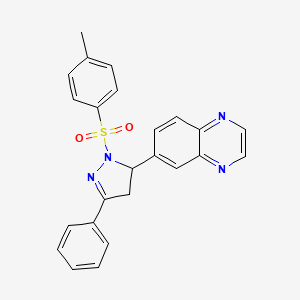

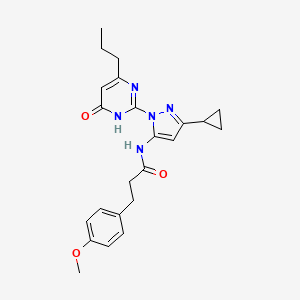
![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
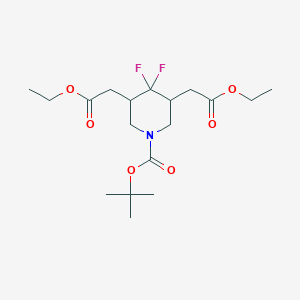
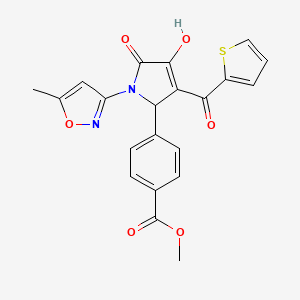
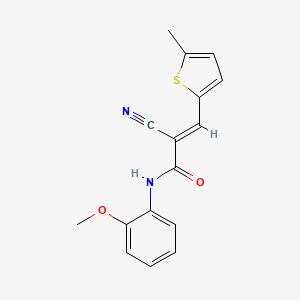
![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)
![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)